molecular formula C8H8Br2N2O3S B1421970 N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine CAS No. 1228552-48-4

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine

Cat. No.: B1421970
CAS No.: 1228552-48-4
M. Wt: 372.04 g/mol
InChI Key: ZRAZOPCXEHHGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine is a chemical compound characterized by the presence of bromine, nitro, and sulfoximine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine typically involves the reaction of 2,4-dibromo-6-nitroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfoximine group. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The presence of bromine and nitro groups enhances its reactivity and ability to form strong interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-nitrophenol
  • 2,6-Dibromo-4-nitroaniline
  • 2,4-Dibromo-6-methylphenyl

Uniqueness

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine is unique due to the presence of the sulfoximine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

(2,4-dibromo-6-nitrophenyl)imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O3S/c1-16(2,15)11-8-6(10)3-5(9)4-7(8)12(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZOPCXEHHGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=C(C=C(C=C1Br)Br)[N+](=O)[O-])(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Reactant of Route 3
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Reactant of Route 4
Reactant of Route 4
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Reactant of Route 5
Reactant of Route 5
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Reactant of Route 6
Reactant of Route 6
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.